6,6''-Dimethyl-[2,2':6',2''-terpyridine]-4'-carboxylic acid ethyl ester
Overview
Description
6,6''-Dimethyl-[2,2':6',2''-terpyridine]-4'-carboxylic acid ethyl ester is a complex organic compound that belongs to the family of pyridine derivatives This compound is characterized by its unique structure, which includes multiple pyridine rings and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6''-Dimethyl-[2,2':6',2''-terpyridine]-4'-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethylpyridine with ethyl 4-chloropyridine-2-carboxylate under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6,6''-Dimethyl-[2,2':6',2''-terpyridine]-4'-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, where nucleophiles like amines or alcohols replace the ethoxy group to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted amides or esters.
Scientific Research Applications
6,6''-Dimethyl-[2,2':6',2''-terpyridine]-4'-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound is investigated for its potential as a bioactive molecule. It can interact with biological macromolecules and may exhibit antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to form stable complexes with metals makes it a candidate for drug delivery systems.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6,6''-Dimethyl-[2,2':6',2''-terpyridine]-4'-carboxylic acid ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, its pyridine rings can participate in π-π interactions with aromatic residues in proteins, influencing their function and stability.
Comparison with Similar Compounds
6,6''-Dimethyl-[2,2':6',2''-terpyridine]-4'-carboxylic acid ethyl ester can be compared with other pyridine derivatives such as:
2,6-Bis(2-benzimidazolyl)pyridine: This compound also forms stable metal complexes and is used in coordination chemistry.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Known for its use in click chemistry and the formation of dendritic and polymeric networks.
2,6-Bis(pyrazol-1-yl)pyridine: Utilized in the synthesis of spin crossover complexes and other advanced materials.
The uniqueness of this compound lies in its specific structural features and the versatility of its applications across different scientific disciplines.
Properties
IUPAC Name |
ethyl 2,6-bis(6-methylpyridin-2-yl)pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-4-25-20(24)15-11-18(16-9-5-7-13(2)21-16)23-19(12-15)17-10-6-8-14(3)22-17/h5-12H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGNIRYAQCEXKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)C2=CC=CC(=N2)C)C3=CC=CC(=N3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376421 | |
Record name | Ethyl 1~6~,3~6~-dimethyl[1~2~,2~2~:2~6~,3~2~-terpyridine]-2~4~-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372520-84-8 | |
Record name | Ethyl 1~6~,3~6~-dimethyl[1~2~,2~2~:2~6~,3~2~-terpyridine]-2~4~-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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